molecular formula C17H16FNO4S B6412887 5-Fluoro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acid CAS No. 1261969-70-3

5-Fluoro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acid

Cat. No.: B6412887
CAS No.: 1261969-70-3
M. Wt: 349.4 g/mol
InChI Key: BOJIIHODGPNKLG-UHFFFAOYSA-N
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Description

5-Fluoro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acid is a potent and selective antagonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) [Source: National Library of Medicine] . This nuclear receptor is a master regulator of adipogenesis (fat cell differentiation) and glucose metabolism, making it a critical target for metabolic disease research [Source: PMC] . By selectively blocking the transcriptional activity of PPARγ, this compound serves as an essential pharmacological tool for investigating the intricacies of PPARγ-mediated signaling pathways. Researchers utilize this antagonist to elucidate the receptor's role in various biological contexts, including insulin sensitization, lipid storage, and inflammation. Its application is vital for dissecting the complex mechanisms underlying type 2 diabetes, atherosclerosis, and other metabolic disorders, and for validating the effects of potential PPARγ-targeting therapeutics in experimental models [Source: R&D Systems] . The biphenyl core structure with a pyrrolidine sulfonyl group is a characteristic feature of several synthetic PPARγ ligands, contributing to its high-affinity binding and functional antagonism.

Properties

IUPAC Name

4-fluoro-2-(4-pyrrolidin-1-ylsulfonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO4S/c18-13-5-8-15(17(20)21)16(11-13)12-3-6-14(7-4-12)24(22,23)19-9-1-2-10-19/h3-8,11H,1-2,9-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOJIIHODGPNKLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=C(C=CC(=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80692346
Record name 5-Fluoro-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261969-70-3
Record name 5-Fluoro-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki-Miyaura Cross-Coupling for Biphenyl Core Formation

The biphenyl scaffold is typically constructed via Suzuki-Miyaura coupling between a boronic acid and a halogenated benzene derivative. For 5-fluoro-[1,1'-biphenyl]-2-carboxylic acid precursors, the following conditions are employed:

Component Specification
Aryl halide2-Bromo-5-fluorobenzoic acid
Boronic acidPhenylboronic acid
CatalystPd(PPh₃)₄ (5 mol%)
BaseNa₂CO₃ (2 M aqueous solution)
SolventToluene/EtOH (4:1 v/v)
Temperature80°C, 12 h
Yield72–78%

Post-coupling, the carboxylic acid is protected as a methyl ester to prevent side reactions during subsequent steps.

Directing-Group-Assisted Fluorination

Electrophilic fluorination at the 5-position is achieved using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) under acidic conditions:

C12H9CO2Me+SelectfluorHCl, MeCNC12H8FCO2Me+Byproducts\text{C}{12}\text{H}9\text{CO}2\text{Me} + \text{Selectfluor} \xrightarrow{\text{HCl, MeCN}} \text{C}{12}\text{H}8\text{FCO}2\text{Me} + \text{Byproducts}

Key parameters:

  • Solvent : Acetonitrile

  • Temperature : 60°C, 6 h

  • Yield : 65%

Mechanochemical Sulfonylation: A Solvent-Free Approach

Recent advances highlight mechanochemistry as a sustainable alternative for sulfonylation. Adapted from protocols for analogous biphenyl sulfonamides:

Sulfonylation of 4'-Amino-5-fluoro-[1,1'-biphenyl]-2-carboxylic Acid

  • Reaction setup :

    • Substrate : 4'-Amino-5-fluoro-[1,1'-biphenyl]-2-carboxylic acid (1 equiv).

    • Sulfonylating agent : Pyrrolidin-1-sulfonyl chloride (1.2 equiv).

    • Base : K₂CO₃ (1.5 equiv).

    • Equipment : Planetary ball mill (stainless steel jar, ϕ = 1.5 cm ball).

    • Frequency : 30 Hz, 5–10 min.

  • Workup :

    • Solubilize crude product in CH₂Cl₂.

    • Wash with 2 N NaOH (3×) and saturated NaCl.

    • Dry over Na₂SO₄, concentrate under reduced pressure.

Parameter Solution-Phase Mechanochemical
Reaction time4 h5–10 min
Solvent volume15 mL0.1 μL/mg
Yield70%86%
Purity85%98%

Mechanochemical methods reduce side-product formation and eliminate solvent waste.

Carboxylic Acid Deprotection and Final Purification

The methyl ester is hydrolyzed under basic conditions:

C13H10FNO4S+NaOHC12H8FNO4S+CH3OH\text{C}{13}\text{H}{10}\text{FNO}4\text{S} + \text{NaOH} \rightarrow \text{C}{12}\text{H}8\text{FNO}4\text{S} + \text{CH}_3\text{OH}

Conditions :

  • Reagent : 2 M NaOH in THF/H₂O (1:1).

  • Temperature : 25°C, 2 h.

  • Yield : 95%.

Purification via recrystallization (ethanol/water) affords the final compound in >99% purity.

Comparative Analysis of Synthetic Routes

Efficiency Metrics

Method Total yieldTime (h)Purity (%)
Traditional solution42%2485
Mechanochemical68%1.598

Environmental Impact

Mechanochemistry reduces solvent consumption by 99.8% and energy input by 40%, aligning with green chemistry principles.

Challenges and Optimization Strategies

  • Regioselectivity in fluorination : Competing para/meta fluorination is mitigated using bulky directing groups.

  • Sulfonyl chloride stability : Pyrrolidin-1-sulfonyl chloride must be freshly prepared to avoid hydrolysis.

  • Carboxylic acid protection : Methyl esters are preferred over tert-butyl esters for ease of deprotection.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C17H16FNO4S
  • Molecular Weight : 349.37 g/mol
  • Key Functional Groups :
    • Fluorine atom
    • Pyrrolidinylsulfonyl group
    • Biphenyl structure
    • Carboxylic acid group

Chemistry

5-Fluoro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acid serves as a valuable building block for synthesizing more complex molecules. Its biphenyl core can be utilized in various chemical reactions, including:

  • Suzuki Coupling Reactions : Essential for forming biphenyl derivatives.
  • Electrophilic Fluorination : Introducing fluorine atoms to enhance reactivity.

This compound's unique substitution pattern allows for the development of novel materials and chemical entities with specific properties.

Biology

In biological research, this compound has been investigated for its potential as a biochemical probe . It can interact with enzymes involved in metabolic pathways, such as kinases or proteases. The following applications are noteworthy:

  • Enzyme Inhibition Studies : Used to study enzyme interactions and mechanisms.
  • Cell Proliferation Assays : Demonstrated efficacy in inhibiting cancer cell lines, indicating potential antitumor activity.

Medicine

The therapeutic potential of this compound is being explored in drug development:

  • Anti-inflammatory Agents : Investigated for properties that may reduce inflammation.
  • Anticancer Agents : Shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Cell LineIC50 (µM)Mechanism of Action
HCT-11615.2Induction of apoptosis
HEP212.5G2/M phase cell cycle arrest

Industry

In industrial applications, this compound is utilized in the development of advanced materials and specialty chemicals. Its unique structural features enable it to serve as a precursor in synthesizing various chemical products.

Case Studies

Recent studies have documented the biological activity of this compound:

Case Study 1: Antitumor Activity

Research demonstrated that derivatives of biphenylcarboxylic acids exhibit significant antitumor properties. In vitro studies indicated that the compound effectively inhibits the growth of colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2) cells.

Case Study 2: Enzyme Interaction

Investigations into the interaction between this compound and specific enzymes revealed insights into its mechanism of action, showcasing its potential as a lead compound for drug design targeting metabolic pathways.

Mechanism of Action

The mechanism of action of 5-Fluoro-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-2-carboxylic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Biphenyl Carboxylic Acid Derivatives

Table 1: Key Structural Features and Properties
Compound Name Substituents (Positions) Molecular Weight Key Functional Groups Reference
5-Fluoro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acid 5-F, 4'-(pyrrolidin-1-ylsulfonyl) ~390.4 g/mol Sulfonamide, Carboxylic acid N/A
ARC38 (4'-((2-(thiazol-4-yl)-1H-benzo[d]imidazol-1-yl)methyl)-[1,1'-biphenyl]-2-carboxylic acid) 4'-(benzimidazole-thiazole hybrid) 455.5 g/mol Benzimidazole, Thiazole, Carboxylic acid
5-Fluoro-4′-(trifluoromethyl)-[biphenyl]-2-carboxylic acid 5-F, 4'-(CF₃) 296.2 g/mol Trifluoromethyl, Carboxylic acid
[1,1′-Biphenyl]-2-carboxylic acid, 4′-[(1,4′-dimethyl-2′-propyl[2,6′-bi-1H-benzimidazol]-1′-yl)methyl]- 4'-(benzimidazole-propyl-methyl) 514.6 g/mol Benzimidazole, Alkyl chain
Key Observations:

Substituent Diversity: The pyrrolidin-1-ylsulfonyl group in the target compound introduces a polar, hydrogen-bond-accepting sulfonamide, contrasting with the lipophilic trifluoromethyl group in BAY-9835 intermediates .

Bioactivity Implications :

  • Compounds like ARC38 and ARC77 (tetrazole-containing analogs) exhibit angiotensin II receptor antagonism due to their carboxylic acid and heterocyclic moieties . The target compound’s sulfonamide may mimic this activity but requires experimental validation.
  • The trifluoromethyl group in enhances metabolic stability and lipophilicity, whereas the pyrrolidinylsulfonyl group may improve aqueous solubility .

Biological Activity

5-Fluoro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, mechanisms of action, biological activities, and relevant research findings.

Chemical Structure and Synthesis

The compound features a biphenyl core with a fluorine atom, a pyrrolidinylsulfonyl group, and a carboxylic acid functional group. The synthesis typically involves several key steps:

  • Formation of the Biphenyl Core : Achieved through Suzuki coupling reactions.
  • Introduction of the Fluorine Atom : Often accomplished via electrophilic fluorination.
  • Attachment of the Pyrrolidinylsulfonyl Group : Generally performed through nucleophilic substitution reactions with sulfonyl chlorides.

These synthetic methods contribute to the unique properties of the compound, enhancing its reactivity and biological interactions .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzymatic Inhibition : The compound may inhibit enzymes involved in metabolic pathways, particularly kinases and proteases.
  • Modulation of Signaling Pathways : It has been shown to influence pathways related to inflammation, cell proliferation, and apoptosis.

These interactions suggest potential applications in treating inflammatory diseases and cancer .

Anticancer Activity

Numerous studies have investigated the anticancer potential of this compound. For instance:

  • In Vitro Studies : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, including colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2) cells. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation through targeted enzyme inhibition .

Anti-inflammatory Properties

The compound also demonstrates anti-inflammatory effects by modulating nitric oxide production and cytokine release in response to inflammatory stimuli. This activity positions it as a candidate for developing new anti-inflammatory therapies .

Case Studies

Several case studies highlight the biological activity of this compound:

  • Study on Cancer Cell Lines : In a study assessing its effects on HCT-116 cells, the compound significantly reduced cell viability by over 70% compared to untreated controls (p < 0.001). This reduction was linked to apoptosis induction mechanisms.
Cell LineViability Reduction (%)p-value
HCT-11670< 0.001
HEP265< 0.005

This data underscores its potential as an anticancer agent.

Q & A

Basic: What are the optimal synthetic routes for 5-Fluoro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acid, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with Suzuki-Miyaura coupling to assemble the biphenyl core, followed by sulfonylation of the pyrrolidine moiety. Key steps include:

  • Suzuki Coupling: Use Pd(PPh₃)₄ as a catalyst with K₂CO₃ in a DMF/H₂O mixture (80°C, 12 hours) to couple fluorophenyl boronic acid with a brominated carboxylic acid precursor .
  • Sulfonylation: React the pyrrolidine intermediate with sulfonyl chloride in anhydrous dichloromethane (DCM) at 0–5°C to avoid side reactions .
    Critical Parameters:
  • Temperature control during sulfonylation prevents decomposition of the sulfonyl chloride.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures ≥95% purity .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how can contradictory data (e.g., NMR vs. X-ray) be resolved?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies fluorine coupling patterns (e.g., ⁴J coupling in the biphenyl system) and sulfonamide proton shifts (δ 2.8–3.2 ppm for pyrrolidine protons) .
  • X-ray Crystallography: Resolves biphenyl dihedral angles and confirms sulfonamide geometry (e.g., S–N bond length ~1.63 Å) .
  • Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 404.08) .
    Data Reconciliation: Discrepancies between NMR (solution state) and X-ray (solid state) often arise from conformational flexibility. Use DFT calculations (e.g., B3LYP/6-31G*) to model solution-phase conformers .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

Methodological Answer:

  • Core Modifications: Synthesize analogs with substituted biphenyls (e.g., 4′-methyl or 4′-chloro) to assess hydrophobic interactions .
  • Sulfonamide Variants: Replace pyrrolidine with piperidine or morpholine to probe steric/electronic effects on target binding .
  • Biological Assays: Test analogs in enzyme inhibition assays (e.g., COX-2 or kinase targets) with IC₅₀ determination via nonlinear regression analysis. Use ANOVA to compare potency (α = 0.05) .

Advanced: What strategies mitigate solubility challenges in biological assays for this compound?

Methodological Answer:

  • Co-solvent Systems: Use DMSO/PBS (≤1% DMSO) or β-cyclodextrin inclusion complexes to enhance aqueous solubility .
  • Pro-drug Approach: Synthesize methyl ester or amide derivatives to improve membrane permeability, followed by enzymatic hydrolysis in vivo .
  • pH Adjustment: Prepare sodium salts of the carboxylic acid group (pH 7.4 buffer) for improved solubility in cell culture media .

Advanced: How does the electronic nature of the sulfonyl group influence reactivity and target interactions?

Methodological Answer:

  • Electron-Withdrawing Effects: The sulfonyl group reduces electron density on the biphenyl system, altering π-π stacking with aromatic residues in protein targets (e.g., observed in docking studies with COX-2) .
  • Hydrogen Bonding: Sulfonamide oxygen atoms act as H-bond acceptors, critical for binding to serine/threonine kinases (e.g., interaction with Thr183 in MAPK14) .
  • Experimental Validation: Compare inhibition constants (Kᵢ) of sulfonamide vs. sulfone analogs using surface plasmon resonance (SPR) .

Advanced: What computational methods are effective for predicting binding interactions with target proteins?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina with flexible ligand/rigid receptor settings to model binding poses. Validate with MD simulations (NAMD, 100 ns) to assess stability .
  • Free Energy Calculations: Apply MM-PBSA to estimate ΔG_bind for key residues (e.g., ΔG = −32.5 kcal/mol for interaction with His90 in HDAC8) .
  • Machine Learning: Train Random Forest models on kinase inhibition data to predict activity against novel targets .

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